molecular formula C62H78O13 B8005021 Bis-Trityl-PEG13

Bis-Trityl-PEG13

Cat. No.: B8005021
M. Wt: 1031.3 g/mol
InChI Key: IYOBXMGTTUJRGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-Trityl-PEG13 is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of two trityl groups attached to a PEG chain. The compound is known for its high purity and stability, making it a valuable reagent in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-Trityl-PEG13 typically involves the reaction of trityl chloride with PEG under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may include additional steps such as recrystallization and filtration to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Bis-Trityl-PEG13 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include PEG derivatives with various functional groups, which can be further utilized in different applications .

Scientific Research Applications

Bis-Trityl-PEG13 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Employed in the modification of biomolecules for enhanced stability and solubility.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.

    Industry: Applied in the production of advanced materials and coatings

Mechanism of Action

The mechanism of action of Bis-Trityl-PEG13 involves the interaction of its trityl groups with various molecular targets. The trityl groups can act as protecting groups for functional groups such as amines and alcohols, preventing unwanted reactions during synthesis. The PEG chain provides solubility and stability, allowing the compound to be used in various environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two trityl groups, which provide enhanced stability and protection for functional groups during chemical reactions. This makes it particularly valuable in complex synthetic processes where multiple functional groups need to be protected simultaneously .

Properties

IUPAC Name

[diphenyl-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H78O13/c1-7-19-55(20-8-1)61(56-21-9-2-10-22-56,57-23-11-3-12-24-57)74-53-51-72-49-47-70-45-43-68-41-39-66-37-35-64-33-31-63-32-34-65-36-38-67-40-42-69-44-46-71-48-50-73-52-54-75-62(58-25-13-4-14-26-58,59-27-15-5-16-28-59)60-29-17-6-18-30-60/h1-30H,31-54H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOBXMGTTUJRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H78O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1031.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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